molecular formula C7H7N3O3S B14543670 4-Methoxy-8lambda~4~-pyrimido[4,5-b][1,4]thiazine-6,8(5H,7H)-dione CAS No. 62117-21-9

4-Methoxy-8lambda~4~-pyrimido[4,5-b][1,4]thiazine-6,8(5H,7H)-dione

Cat. No.: B14543670
CAS No.: 62117-21-9
M. Wt: 213.22 g/mol
InChI Key: VEOZILHODZZDGH-UHFFFAOYSA-N
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Description

4-Methoxy-8lambda~4~-pyrimido[4,5-b][1,4]thiazine-6,8(5H,7H)-dione is a heterocyclic compound that belongs to the class of pyrimido[4,5-b][1,4]thiazines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-8lambda~4~-pyrimido[4,5-b][1,4]thiazine-6,8(5H,7H)-dione typically involves the condensation of 6-substituted 5-aminopyrimidine-4(3H)-thiones with chloroacetic acid. The methoxy compound can be synthesized by reacting 6-substituted 5-aminopyrimidine-4(3H)-thiones with various α-bromo-esters . Acidic hydrolysis of the corresponding 4-methoxy-6(7H)-ones yields the 4,6(3H,7H)-diones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-8lambda~4~-pyrimido[4,5-b][1,4]thiazine-6,8(5H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimido[4,5-b][1,4]thiazine derivatives, which can have different functional groups depending on the reaction conditions and reagents used .

Scientific Research Applications

4-Methoxy-8lambda~4~-pyrimido[4,5-b][1,4]thiazine-6,8(5H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of various chemical intermediates and fine chemicals

Mechanism of Action

The mechanism of action of 4-Methoxy-8lambda~4~-pyrimido[4,5-b][1,4]thiazine-6,8(5H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with nucleic acids and proteins, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine
  • 5H-pyrimido[4,5-b][1,4]thiazine-6(7H)-ones
  • 4,6(3H,7H)-diones
  • 2,4,6(1H,3H,7H)-triones

Uniqueness

4-Methoxy-8lambda~4~-pyrimido[4,5-b][1,4]thiazine-6,8(5H,7H)-dione is unique due to its specific substitution pattern and the presence of both methoxy and dione functionalities. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

62117-21-9

Molecular Formula

C7H7N3O3S

Molecular Weight

213.22 g/mol

IUPAC Name

4-methoxy-8-oxo-5H-pyrimido[4,5-b][1,4]thiazin-6-one

InChI

InChI=1S/C7H7N3O3S/c1-13-6-5-7(9-3-8-6)14(12)2-4(11)10-5/h3H,2H2,1H3,(H,10,11)

InChI Key

VEOZILHODZZDGH-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=NC=N1)S(=O)CC(=O)N2

Origin of Product

United States

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